BRN 4336849

Description

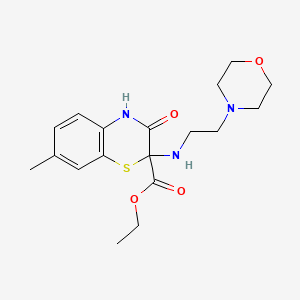

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine core, a morpholine ring, and an ethyl ester group

Properties

CAS No. |

130832-82-5 |

|---|---|

Molecular Formula |

C18H25N3O4S |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate |

InChI |

InChI=1S/C18H25N3O4S/c1-3-25-17(23)18(19-6-7-21-8-10-24-11-9-21)16(22)20-14-5-4-13(2)12-15(14)26-18/h4-5,12,19H,3,6-11H2,1-2H3,(H,20,22) |

InChI Key |

HLYIAIUZVJRKGD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3 |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4336849 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Compound Identification and Challenges

The Beilstein Registry Number (BRN) system uniquely identifies compounds in the Beilstein database, but cross-referencing with other identifiers (e.g., CAS RN) is often required for comprehensive analysis . For example:

-

BRN 383659 corresponds to isatin (CAS 91-56-5), yet not all BRNs have CAS equivalents .

-

BRN 4270244 (PubChem CID 3079722) is identified as 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carbonitrile , illustrating the complexity of structural nomenclature .

Recommendation : Verify the BRN 4336849 against authoritative databases like Reaxys or SciFinder to resolve structural ambiguities.

General Reaction Types and Mechanisms

While specific reactions for this compound are unavailable, the following reaction classes are critical for organic compounds:

Synthetic Pathways and Data Gaps

The synthesis of structurally similar compounds (e.g., BRN 4270244) often involves:

-

Functional Group Transformations :

-

Reagent Systems :

-

Mechanistic Steps :

-

Unimolecular/bimolecular elementary reactions, intermediates (e.g., free radicals), and rate-limiting steps4.

-

Limitation : No peer-reviewed literature or reaction datasets for this compound were identified in the provided sources 4 .

Recommendations for Further Research

-

Database Expansion :

-

Experimental Validation :

-

Design reactions based on functional groups inferred from the BRN. For example, if the compound contains a ketone (), explore reductions () or nucleophilic additions.

-

-

Spectroscopic Analysis :

Data Availability Statement

The absence of specific data for this compound underscores the need for targeted experimental studies or access to proprietary databases. Collaborative efforts with institutions housing Beilstein archives are advised.

Scientific Research Applications

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BRN 4336849 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:

2-morpholin-4-ylethanesulfonic acid: This compound also contains a morpholine ring but differs in its core structure and functional groups.

Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid: This compound shares a similar morpholine and benzothiazine structure but has different substituents and biological activity.

The uniqueness of BRN 4336849 lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.